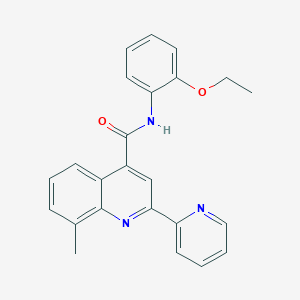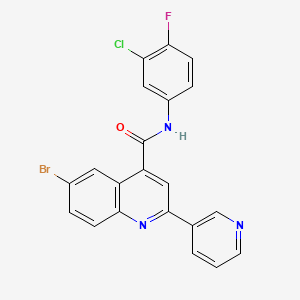![molecular formula C20H14ClNO3 B3608713 2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3608713.png)
2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione
描述
2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been used in scientific research to study angiogenesis and cancer.
科学研究应用
2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione has been used extensively in scientific research to study angiogenesis and cancer. It has been shown to inhibit the growth of blood vessels, which is important for the development of new cancer treatments. This compound has also been used in preclinical studies to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and pancreatic cancer.
作用机制
The mechanism of action of 2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione involves the inhibition of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. This leads to the inhibition of angiogenesis, which is the process of new blood vessel formation. By inhibiting angiogenesis, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-Kit).
实验室实验的优点和局限性
One advantage of using 2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for VEGFR tyrosine kinase activity. This allows researchers to study the effects of VEGFR inhibition on angiogenesis and cancer cell growth. However, one limitation of using this compound is its potential toxicity to normal cells, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research involving 2-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and angiogenesis. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been used extensively in scientific research to study angiogenesis and cancer. Its mechanism of action involves the inhibition of VEGFR tyrosine kinase activity, which leads to the inhibition of angiogenesis and the growth and spread of cancer cells. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
属性
IUPAC Name |
2-[2-(4-chloronaphthalen-1-yl)oxyethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO3/c21-17-9-10-18(14-6-2-1-5-13(14)17)25-12-11-22-19(23)15-7-3-4-8-16(15)20(22)24/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEBBIBZJMYTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline](/img/structure/B3608634.png)
![1'-[(2,5-dichlorophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3608644.png)

![dimethyl 5-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B3608658.png)

![N-{4-[(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3608668.png)

![methyl 3-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3608684.png)
![dimethyl 2-({[7,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3608685.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608707.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608720.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3608727.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3608729.png)